2-Fluoro-4-nitroanisole
Overview
Description
2-Fluoro-4-nitroanisole is an organic compound with the molecular formula C7H6FNO3. It is a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It has been used as an alternative biochemical photoprobe for proteins , suggesting that it may interact with various proteins within a biological system.
Mode of Action
2-Fluoro-4-nitroanisole is a 2-halo-4-nitroanisole, and its photoreaction with nucleophiles such as the hydroxide ion and pyridine has been investigated . Additionally, the mechanism of its photoreaction with n-hexylamine has also been studied . These reactions likely involve the transfer of the fluorine atom to the nucleophile, resulting in the formation of a new bond.
Biochemical Pathways
Given its reactivity with nucleophiles, it may be involved in various biochemical reactions, particularly those involving proteins, as it has been used as a photoprobe for proteins .
Result of Action
Its use as a photoprobe suggests it may be involved in the study of protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its photoreactivity suggests that light exposure could influence its activity . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-nitroanisole has been studied for its photoreaction with nucleophiles such as hydroxide ion and pyridine . The mechanism of its photoreaction with n-hexylamine has also been investigated . These interactions suggest that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Given its use as a biochemical photoprobe for proteins , it may influence cell function by interacting with various proteins within the cell
Molecular Mechanism
Its photoreaction with nucleophiles suggests that it may interact with biomolecules through binding interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-nitroanisole can be synthesized through several methods. One common route involves the nitration of 2-fluoroanisole using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced catalysts and optimized reaction parameters can improve yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as hydroxide ions and amines.
Oxidation: Although less common, the methoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, pyridine, typically in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted anisoles depending on the nucleophile used.
Reduction: 2-Fluoro-4-aminoanisole.
Oxidation: 2-Fluoro-4-nitrophenol.
Scientific Research Applications
2-Fluoro-4-nitroanisole is employed in various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Probes: Acts as a photoprobe for studying protein interactions and dynamics.
Pharmaceuticals: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Utilized in the production of pesticides and herbicides.
Comparison with Similar Compounds
- 2-Fluoro-4-nitrotoluene
- 4-Fluoro-2-nitroanisole
- 2-Methyl-3-nitroanisole
- 1-Fluoro-4-nitrobenzene
Comparison: 2-Fluoro-4-nitroanisole is unique due to the presence of both a fluorine atom and a nitro group on the anisole ring. This combination imparts distinct electronic properties, making it more reactive in nucleophilic aromatic substitution reactions compared to its analogs. The presence of the methoxy group also influences its solubility and interaction with other molecules .
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVTXUXZUPGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278852 | |
Record name | 2-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-93-6 | |
Record name | 2-Fluoro-1-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 455-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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